![molecular formula C31H39NO2 B14420412 4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 82492-43-1](/img/structure/B14420412.png)
4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound known for its unique structural properties. This compound is part of the biphenyl family and is characterized by the presence of a cyano group and a pentyl chain. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps:
Bromination of Biphenyl: Biphenyl is first brominated to introduce a bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation using aluminum chloride and pentyl chloride to introduce the pentyl group.
Hydrolysis and Reduction: The acylated product is then hydrolyzed and reduced to form the desired intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of cell signaling pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer properties.
Industry: Utilized in the production of liquid crystal displays and other electronic devices.
Mechanism of Action
The mechanism of action of 4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate involves its interaction with specific molecular targets. The cyano group plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4’-Pentyl-4-biphenylcarbonitrile: Similar structure but lacks the cyclohexane ring.
4’-Hexyl-4-biphenylcarbonitrile: Similar but with a hexyl chain instead of a pentyl chain.
4’-Octyl-4-biphenylcarbonitrile: Contains an octyl chain, differing in length from the pentyl chain.
Uniqueness
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is unique due to the presence of both a cyano group and a cyclohexane ring, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
82492-43-1 |
|---|---|
Molecular Formula |
C31H39NO2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H39NO2/c1-2-3-4-5-23-6-10-25(11-7-23)27-14-16-29(17-15-27)31(33)34-30-20-18-28(19-21-30)26-12-8-24(22-32)9-13-26/h8-9,12-13,18-21,23,25,27,29H,2-7,10-11,14-17H2,1H3 |
InChI Key |
FJSVUPPBPRTZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


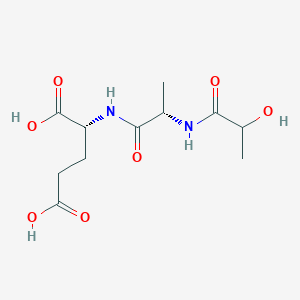

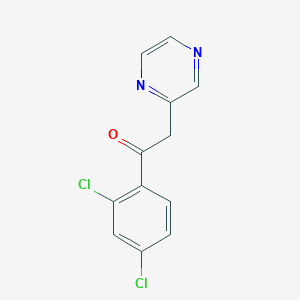
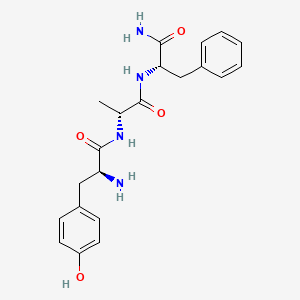
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
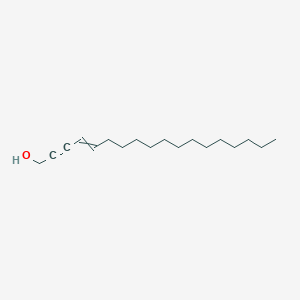
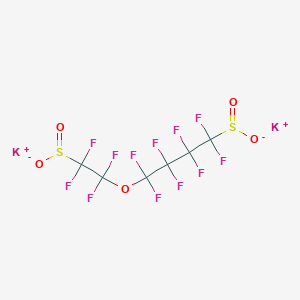

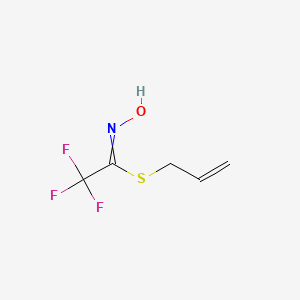
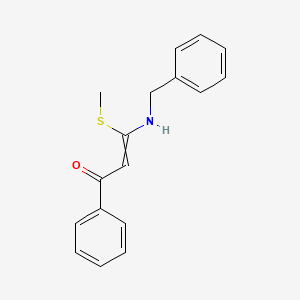
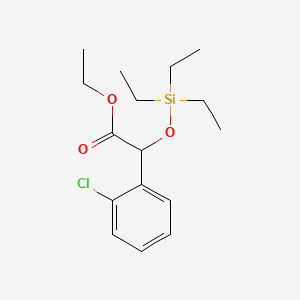
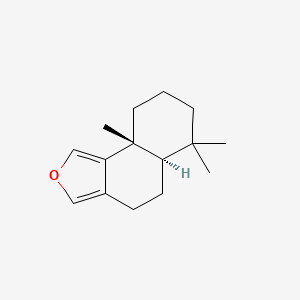
![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)

